molecular formula C10H10N2O B12437721 8-Methoxyisoquinolin-3-amine

8-Methoxyisoquinolin-3-amine

Cat. No.: B12437721
M. Wt: 174.20 g/mol
InChI Key: PNZSVPNXZFPNER-UHFFFAOYSA-N
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Description

8-Methoxyisoquinolin-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2O. It is a derivative of isoquinoline, a structure known for its presence in various natural alkaloids and its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxyisoquinolin-3-amine can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method is the metal-free one-pot synthesis via intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . These methods provide efficient routes to obtain the desired compound with good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

8-Methoxyisoquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals.

Scientific Research Applications

8-Methoxyisoquinolin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxyisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxyisoquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

8-methoxyisoquinolin-3-amine

InChI

InChI=1S/C10H10N2O/c1-13-9-4-2-3-7-5-10(11)12-6-8(7)9/h2-6H,1H3,(H2,11,12)

InChI Key

PNZSVPNXZFPNER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=NC=C21)N

Origin of Product

United States

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